[1-(2,4-Dimethylphenyl)cyclopropyl]methanamine
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Overview
Description
[1-(2,4-Dimethylphenyl)cyclopropyl]methanamine: is a chemical compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol . It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with a 2,4-dimethylphenyl substituent on the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dimethylphenyl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor, followed by amination. One common method involves the reaction of 2,4-dimethylphenylmagnesium bromide with cyclopropylcarboxaldehyde, followed by reductive amination using a suitable reducing agent such as sodium borohydride .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2,4-Dimethylphenyl)cyclopropyl]methanamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Reduced amines or hydrocarbons.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: In chemistry, [1-(2,4-Dimethylphenyl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials, owing to its unique structural properties .
Mechanism of Action
The mechanism of action of [1-(2,4-Dimethylphenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The cyclopropyl and phenyl groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
[1-(2,4-Dimethylphenyl)cyclopropyl]methanol: Similar structure but with a hydroxyl group instead of an amine.
[1-(2,4-Dimethylphenyl)cyclopropyl]acetic acid: Contains a carboxylic acid group instead of an amine.
[1-(2,4-Dimethylphenyl)cyclopropyl]methylamine: Similar structure but with a methyl group attached to the amine.
Uniqueness: [1-(2,4-Dimethylphenyl)cyclopropyl]methanamine is unique due to its specific combination of a cyclopropyl ring, a 2,4-dimethylphenyl group, and an amine functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[1-(2,4-dimethylphenyl)cyclopropyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-3-4-11(10(2)7-9)12(8-13)5-6-12/h3-4,7H,5-6,8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVVOOVYNQERPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CC2)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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